molecular formula C26H27NO B594099 JWH 210 2-ethylnaphthyl isomer CAS No. 1427325-79-8

JWH 210 2-ethylnaphthyl isomer

Cat. No. B594099
M. Wt: 369.5
InChI Key: ODRBKYARHZKAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 210 2-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 2 position rather than at the 4 position of the naphthyl group . It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends . The biological activities of this isomer have not been determined .


Molecular Structure Analysis

The molecular formula of JWH 210 2-ethylnaphthyl isomer is C26H27NO . The InChi Code is InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23 (22-13-8-9-14-24 (22)27)26 (28)25-19 (4-2)15-16-20-11-6-7-12-21 (20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of JWH 210 2-ethylnaphthyl isomer include a molecular weight of 369.5, and it appears as a crystalline solid . It has solubility in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .

Scientific Research Applications

  • Differentiation from Similar Compounds : A study by Kusano et al. (2016) aimed at differentiating regioisomers of naphthoylindole-type synthetic cannabinoids like JWH-210. They used gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and tandem mass spectrometry (MS/MS) for this purpose. The differences in fragmentation pathways due to the ethyl group in JWH-210 were critical in distinguishing it from its isomers (Kusano et al., 2016).

  • Pharmacological and Toxicological Effects : Martínez et al. (2021) conducted an observational study on the acute pharmacological effects of JWH-210 in humans. They found significant changes in subjective drug effects, similar to those induced by THC. The study also measured physiological parameters and oral fluid concentrations, providing insights into the compound's impact on human health (Martínez et al., 2021).

  • Adverse Effects and Clinical Observations : Hermanns-Clausen et al. (2016) presented a case series of patients with confirmed intake of JWH-210. The adverse effects included central nervous system depression, seizures, and cardiovascular changes. This study highlighted the acute toxicity and clinical manifestations of JWH-210 (Hermanns-Clausen et al., 2016).

  • Dependence Potential : A study by Cha et al. (2014) evaluated the dependence potential of synthetic cannabinoids including JWH-210. They used the conditioned place preference test and self-administration test in rodents, finding that JWH-210 showed significant effects in inducing time spent in unpreferred space, suggesting potential for psychological dependence (Cha et al., 2014).

  • Neurotoxicity Assessment : Cha et al. (2015) assessed the neurotoxicity of JWH-210 in mice. Their findings suggested potential neurotoxic effects, particularly in the core shell part of the nucleus accumbens, indicating risks associated with its use (Cha et al., 2015).

  • Immunotoxicity : Gu et al. (2017) investigated the immunotoxicity of JWH-210 in mice, focusing on its effects on lymphoid organs and immune cell activators. The study found that JWH-210 reduced the weight of lymphoid organs and expression levels of T-cell activators, suggesting immunosuppressive effects (Gu et al., 2017).

Safety And Hazards

This compound is not for human or veterinary use . It may be harmful by inhalation or skin absorption and may cause eye, skin, or respiratory system irritation . It may also cause long-lasting harmful effects to aquatic life .

Future Directions

As the biological activities of this isomer have not been determined , future research could focus on elucidating these activities and understanding the potential applications and implications of this compound.

properties

IUPAC Name

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRBKYARHZKAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017772
Record name JWH-210 2-ethylnaphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 210 2-ethylnaphthyl isomer

CAS RN

1427325-79-8
Record name JWH-210 2-ethylnaphthyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
K Saito, S Kaneko, Y Furuya, Y Asada, R Ito, K Sugie… - Forensic Chemistry, 2019 - Elsevier
In this study, a simple and rapid method for screening synthetic cannabinoids in herb mixtures and human blood by gas chromatography-mass spectrometry (GC/MS) with headspace …
Number of citations: 17 www.sciencedirect.com
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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